Pentyl undec-10-enoate
CAS No.: 18451-96-2
Cat. No.: VC21043094
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18451-96-2 |
|---|---|
| Molecular Formula | C16H30O2 |
| Molecular Weight | 254.41 g/mol |
| IUPAC Name | pentyl undec-10-enoate |
| Standard InChI | InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 |
| Standard InChI Key | UODPTRHAWGAWQL-UHFFFAOYSA-N |
| SMILES | CCCCCOC(=O)CCCCCCCCC=C |
| Canonical SMILES | CCCCCOC(=O)CCCCCCCCC=C |
Introduction
Chemical Structure and Properties
Molecular Identity and Structural Features
Pentyl undec-10-enoate possesses the molecular formula C₁₆H₃₀O₂ with a molecular weight of 254.41 g/mol. The compound's structure features a linear undecenyl chain with a terminal double bond, connected to a pentyl group through an ester linkage. This configuration creates a molecule with both hydrophilic (ester) and hydrophobic (alkyl chains) regions, contributing to its amphiphilic character.
The chemical structure can be represented by the SMILES notation CCCCCOC(=O)CCCCCCCCC=C, which indicates the pentyl group (CCCCC), the ester linkage (OC(=O)), the eight-carbon methylene chain (CCCCCCCC), and the terminal vinyl group (C=C) . The InChI representation provides a more standardized structural identifier: InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 .
Table 2.1: Identification Parameters of Pentyl undec-10-enoate
| Parameter | Value |
|---|---|
| Systematic Name | Pentyl undec-10-enoate |
| Common Synonyms | 10-Undecenoic acid pentyl ester; Amyl undecylenate |
| CAS Registry Number | 18451-96-2 |
| European Community (EC) Number | 242-337-8 |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| InChI Key | UODPTRHAWGAWQL-UHFFFAOYSA-N |
Physical and Chemical Properties
Pentyl undec-10-enoate exists as a colorless to pale yellow liquid at standard temperature and pressure. The compound exhibits hydrophobic behavior with limited water solubility but good solubility in common organic solvents including alcohols, ethers, and hydrocarbons. The presence of the terminal double bond contributes to its chemical reactivity, particularly toward addition reactions and oxidative processes.
The compound's LogP value of 6.36 indicates strong lipophilicity , which influences its behavior in biological systems and applications in formulations requiring lipid compatibility. This high lipophilicity also impacts its environmental distribution and potential bioaccumulation characteristics in environmental risk assessments.
Synthetic Methods
Direct Esterification
The most straightforward approach to synthesizing pentyl undec-10-enoate involves direct esterification of 10-undecenoic acid with pentanol. This reaction typically requires acidic catalysis, often using sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts. The general reaction proceeds with the removal of water to drive equilibrium toward product formation:
CH₂=CH(CH₂)₈COOH + CH₃(CH₂)₄OH ⟶ CH₂=CH(CH₂)₈COO(CH₂)₄CH₃ + H₂O
Literature procedures for similar esters suggest that this reaction is commonly performed in toluene with azeotropic water removal using a Dean-Stark apparatus, similar to the method described for the synthesis of ethyl 11-iodoundecanoate .
Transesterification Approaches
An alternative synthetic route involves transesterification of methyl or ethyl 10-undecenoate with pentanol. This approach can be advantageous when starting from commercially available short-chain esters of undecylenic acid. Recent research demonstrates that metal-based catalysts significantly enhance transesterification efficiency.
A particularly promising approach utilizes Cu-deposited V₂O₅ catalysts, which have shown excellent selectivity and recyclability in transesterification reactions involving unsaturated fatty acid esters . In a related study, V₂O₅ demonstrated superior catalytic activity (40% conversion with 94% selectivity) compared to various other metal oxides tested for transesterification of ethyl-10-undecenoate . This catalytic system could potentially be applied to the synthesis of pentyl undec-10-enoate with minimal modification.
Table 3.1: Comparative Performance of Metal Oxide Catalysts in Transesterification of Ethyl-10-undecenoate
| Entry | Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 1 | V₂O₅ | 40 | 94 |
| 2 | Nb₂O₅ | 16 | 35 |
| 3 | SnO₂ | 22 | 15 |
| 4 | Ta₂O₅ | 18 | 12 |
| 5 | MnO₂ | 16 | 22 |
Analytical Methods
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) provides an effective method for the analysis of pentyl undec-10-enoate. According to SIELC Technologies, this compound can be analyzed using a reverse-phase HPLC approach with a Newcrom R1 column . The recommended mobile phase composition includes acetonitrile, water, and phosphoric acid, with the option to substitute phosphoric acid with formic acid for mass spectrometry compatibility.
This analytical method is described as scalable and suitable for both analytical determinations and preparative isolations of impurities. The versatility of this approach makes it appropriate for applications ranging from product quality control to pharmacokinetic studies involving this compound .
Mass Spectrometry
Mass spectrometric analysis of pentyl undec-10-enoate can be performed using various ionization techniques. The predicted collision cross-section (CCS) data available for multiple adduct forms provides valuable reference information for ion mobility spectrometry coupled with mass spectrometry (IMS-MS) applications .
Table 4.1: Predicted Mass Spectrometry Data for Pentyl undec-10-enoate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 255.23186 | 167.2 |
| [M+Na]⁺ | 277.21380 | 175.6 |
| [M+NH₄]⁺ | 272.25840 | 173.1 |
| [M+K]⁺ | 293.18774 | 167.9 |
| [M-H]⁻ | 253.21730 | 165.7 |
| [M+Na-2H]⁻ | 275.19925 | 168.2 |
| [M]⁺ | 254.22403 | 167.6 |
| [M]⁻ | 254.22513 | 167.6 |
Chemical Reactivity
Terminal Alkene Chemistry
The terminal double bond in pentyl undec-10-enoate represents a key reactive site that can undergo various transformations typical of alkenes. These include:
-
Hydrogenation: Reduction to form pentyl undecanoate (the saturated analog)
-
Halogenation: Addition of bromine or chlorine to form dihalides
-
Hydration: Formation of hydroxylated derivatives through acid-catalyzed or oxymercuration pathways
-
Epoxidation: Conversion to epoxides using peroxy acids or other oxidizing agents
-
Ozonolysis: Cleavage of the double bond to produce aldehydes
-
Addition polymerization: Participation in radical or ionic polymerization processes
These transformations provide synthetic pathways to numerous derivatives with modified properties and functionalities, expanding the compound's utility in chemical synthesis applications.
Ester Functionality
The ester group in pentyl undec-10-enoate can participate in typical ester reactions, including:
-
Hydrolysis: Conversion back to 10-undecenoic acid and pentanol under acidic or basic conditions
-
Transesterification: Exchange of the pentyl group with other alcohols to form different esters
-
Aminolysis: Reaction with amines to form amides
-
Reduction: Conversion to alcohols using reducing agents such as lithium aluminum hydride
These reactions provide additional synthetic routes to structural analogs and functional derivatives, further expanding the compound's versatility in organic synthesis applications.
Applications and Uses
Polymer Chemistry
The terminal unsaturation in pentyl undec-10-enoate makes it valuable in polymer chemistry, particularly for applications requiring pendant ester functionalities. Related research on similar compounds indicates potential utility in acyclic diene metathesis (ADMET) polymerization, where the terminal double bond participates in metathesis reactions to form polymers with regular ester groups along the backbone .
The transesterification of ethyl-10-undecenoate with diols to form bis-esters has been specifically studied for developing monomers for biobased polyesters . While this research focused on cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), the underlying chemistry suggests that pentyl undec-10-enoate could serve as a model compound or intermediate in similar polymerization studies.
Fragrance and Cosmetic Applications
Based on the structural features and physical properties of pentyl undec-10-enoate, applications in fragrance and cosmetic formulations are highly probable. The compound likely imparts a mild, fruity ester note with fatty undertones, characteristics common to fatty acid esters with medium-chain alcohol components. The high lipophilicity (LogP 6.36) makes it compatible with oil-based formulations and emulsions commonly used in personal care products.
Additionally, the parent acid (10-undecenoic acid) possesses established antifungal properties, particularly in its zinc salt form (zinc undecylenate) . This suggests that pentyl undec-10-enoate might retain some of these beneficial properties, potentially making it useful in formulations where both fragrance properties and mild antimicrobial activity are desired.
Related Compounds
Undecylenic Acid and Its Derivatives
10-Undecenoic acid (undecylenic acid), the parent acid of pentyl undec-10-enoate, is a significant compound with established antifungal properties. Zinc undecylenate, its metal salt, is used in topical preparations against fungal infections, eczemas, ringworm, and other cutaneous conditions . This acid is typically derived from castor oil through pyrolytic decomposition, making it a renewable resource-based chemical building block.
Other commercially significant esters of undecylenic acid include:
Table 7.1: Notable Esters of Undecylenic Acid
| Compound | Molecular Formula | CAS Number |
|---|---|---|
| Methyl undec-10-enoate | C₁₂H₂₂O₂ | 111-81-9 |
| Ethyl undec-10-enoate | C₁₃H₂₄O₂ | 692-86-4 |
| Zinc undecylenate | Zn(C₁₁H₁₉O₂)₂ | 557-08-4 |
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